2-(Methyldisulfanyl)ethan-1-amine
Description
Properties
CAS No. |
82235-84-5 |
|---|---|
Molecular Formula |
C3H9NS2 |
Molecular Weight |
123.25 g/mol |
IUPAC Name |
2-(methyldisulfanyl)ethanamine |
InChI |
InChI=1S/C3H9NS2/c1-5-6-3-2-4/h2-4H2,1H3 |
InChI Key |
LCVDHXURABCEDA-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCN |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(methyldisulfanyl)ethan-1-amine serves as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new compounds with specific functional properties .
Biology
The compound plays a significant role in redox biology , where disulfide bonds are essential for protein folding and stability. Research indicates that it can interact with thiol groups in proteins, facilitating the formation of disulfide bonds that stabilize protein structures. This interaction is vital for understanding cellular processes and developing therapeutic strategies targeting redox mechanisms.
Medicine
Ongoing research is exploring the therapeutic applications of this compound, particularly in drug development aimed at modulating disulfide bond formation and reduction. Its unique properties make it a candidate for addressing diseases linked to protein misfolding and oxidative stress.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals that require specific redox properties. Its versatility allows it to be employed in various formulations where disulfide chemistry is beneficial .
Case Study 1: Role in Protein Folding
A study investigated the impact of this compound on protein folding processes. The results indicated that its presence significantly enhanced the stability of proteins under oxidative stress conditions by promoting proper disulfide bond formation. This finding underscores its potential application in therapeutic formulations aimed at diseases caused by protein misfolding .
Case Study 2: Industrial Applications
In an industrial setting, researchers utilized this compound in synthesizing specialty polymers with enhanced thermal stability. The incorporation of this compound improved the material's resistance to oxidative degradation, showcasing its utility in developing advanced materials for various applications .
Comparison with Similar Compounds
Disulfide-Containing Analogues
Key Differences :
- Biological Role: Cysteamine disulfide is a known metabolite involved in cellular redox regulation, whereas this compound is engineered for targeted enzyme inhibition .
Thioether-Containing Analogues
Key Differences :
Aromatic and Heterocyclic Analogues
Key Differences :
- Bioactivity : NBOMe derivatives target serotonin receptors due to their methoxybenzyl substituents, whereas the target compound’s disulfide group enables enzyme inhibition .
- Synthetic Utility : Pyrazole and imidazole analogues are used as building blocks in drug discovery, leveraging their nitrogen-rich rings for hydrogen bonding .
Complex Heterocyclic Analogues
Key Differences :
Preparation Methods
Direct Synthesis from Thiol Precursors
The most straightforward route to 2-(methyldisulfanyl)ethan-1-amine involves the reaction of cysteamine derivatives with methyl disulfide precursors. This method leverages nucleophilic substitution or oxidative coupling to form the disulfide bond. For example, cysteamine hydrochloride can react with methyl disulfide in the presence of a mild oxidizing agent such as hydrogen peroxide under acidic conditions . The reaction typically proceeds at room temperature over 12–24 hours, yielding the target compound as a hydrochloride salt after purification via recrystallization.
A critical parameter in this method is the stoichiometric ratio of cysteamine to methyl disulfide. Excess methyl disulfide (1.2–1.5 equivalents) ensures complete conversion of the amine group while minimizing byproducts like trisulfide derivatives. Solvent choice also impacts yield; polar aprotic solvents like dimethylformamide (DMF) or water-miscible alcohols (e.g., methanol) are preferred for their ability to dissolve both reactants .
Reductive Amination Approaches
Reductive amination offers an alternative pathway, particularly when starting from aldehydes or ketones. As detailed in patent US8034978B2 , this method involves reacting acetaldehyde with a nitrogen-containing compound (e.g., methylamine) under hydrogen pressure in the presence of a palladium catalyst. For this compound, the aldehyde precursor would be modified to include a disulfide moiety prior to amination.
Key reaction conditions include:
-
Temperature : 70–160°C
-
Pressure : 20–100 bar hydrogen
This method is advantageous for scalability, as demonstrated in industrial-scale syntheses of structurally similar amines. However, the requirement for high-pressure equipment and precise temperature control may limit its accessibility for small-scale laboratories.
Disulfide Bond Formation Techniques
Disulfide bond formation is central to synthesizing this compound. A study by ACS Publications describes a hybrid dithiol synthesis using N-acetylcysteine and cysteamine, which provides insights into disulfide stabilization. For the target compound, cysteamine can be oxidized in the presence of methylthiol groups to form the disulfide linkage.
The reaction mechanism involves:
-
Deprotonation of cysteamine’s thiol group under basic conditions.
-
Nucleophilic attack on methyl disulfide to form a mixed disulfide intermediate.
-
Acidic workup to protonate the amine and isolate the hydrochloride salt .
This method achieves yields of 60–75% when using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to prevent over-oxidation .
Catalytic Methods Using Transition Metals
Transition metal catalysis enhances reaction efficiency and selectivity. The patent US8034978B2 highlights the use of Pd/C catalysts for amine synthesis, which can be adapted for this compound. For instance, coupling methyl disulfide with β-amino alcohols in the presence of Pd/C under hydrogen atmosphere facilitates simultaneous disulfide formation and alcohol-to-amine conversion.
Catalytic Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 90–120°C |
| Hydrogen Pressure | 40–75 bar |
| Catalyst Loading | 0.03 g/g substrate |
This method achieves >90% conversion in batch reactors, with catalyst recyclability demonstrated over 12 cycles without significant activity loss .
Comparative Analysis of Synthetic Routes
The choice of synthetic method depends on factors such as cost, scalability, and purity requirements.
Performance Comparison :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Thiol Coupling | 65–75 | 95–98 | Moderate |
| Reductive Amination | 80–90 | 90–95 | High |
| Catalytic Disulfide | 70–85 | 97–99 | High |
Reductive amination and catalytic methods offer superior yields and scalability, making them preferable for industrial applications. In contrast, direct thiol coupling is better suited for small-scale research due to its simplicity and lower equipment demands .
Challenges and Optimization Strategies
A major challenge in synthesizing this compound is the instability of the disulfide bond under basic conditions. To mitigate this, reactions are often conducted at neutral or slightly acidic pH. Additionally, purification via column chromatography or recrystallization is critical to remove byproducts such as trisulfides or oxidized amines .
Recent advancements include the use of flow reactors to enhance mixing and heat transfer, reducing reaction times by 30–50% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
